molecular formula C12H4Br4O B12589028 1,4,6,7-Tetrabromo-dibenzofuran CAS No. 617707-81-0

1,4,6,7-Tetrabromo-dibenzofuran

Cat. No.: B12589028
CAS No.: 617707-81-0
M. Wt: 483.77 g/mol
InChI Key: PTQBGQLQLZZSBS-UHFFFAOYSA-N
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Description

1,4,6,7-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, with the molecular formula C₁₂H₄Br₄O and a molecular weight of 483.776 g/mol . This compound is characterized by the presence of four bromine atoms attached to the dibenzofuran core, which significantly alters its chemical and physical properties compared to its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,6,7-Tetrabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 1,4,6,7 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,4,6,7-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.

    Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted dibenzofuran derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include oxidized dibenzofuran derivatives with different functional groups.

    Reduction Reactions: Products include less brominated dibenzofuran derivatives.

Scientific Research Applications

1,4,6,7-Tetrabromo-dibenzofuran has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,6,7-Tetrabromo-dibenzofuran involves its interaction with various molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to interact with biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,6,7-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

617707-81-0

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,4,6,7-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-6-3-4-8(15)12-9(6)5-1-2-7(14)10(16)11(5)17-12/h1-4H

InChI Key

PTQBGQLQLZZSBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C3=C(C=CC(=C3O2)Br)Br)Br)Br

Origin of Product

United States

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